molecular formula C11H12ClN3O4 B11755072 ethyl (2E)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate

Cat. No.: B11755072
M. Wt: 285.68 g/mol
InChI Key: HYSFZJZGMNOYRJ-GXDHUFHOSA-N
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Description

Ethyl (2E)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes a chloro group, a nitrophenyl group, and a hydrazinylidene moiety.

Properties

Molecular Formula

C11H12ClN3O4

Molecular Weight

285.68 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-9-6-8(15(17)18)5-4-7(9)2/h4-6,13H,3H2,1-2H3/b14-10+

InChI Key

HYSFZJZGMNOYRJ-GXDHUFHOSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=CC(=C1)[N+](=O)[O-])C)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)[N+](=O)[O-])C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 2-methyl-5-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazinylidene linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaS⁻).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl (2E)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinylidene moiety can form hydrogen bonds with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Ethyl (2E)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:

  • Ethyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate
  • Ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the compound’s reactivity, biological activity, and overall properties, making each compound unique in its own right.

Biological Activity

Ethyl (2E)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate, also known by its CAS number 27143-13-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₀H₁₀ClN₃O₄
Molecular Weight271.657 g/mol
Density1.41 g/cm³
Boiling Point390.2 °C at 760 mmHg
Flash Point189.8 °C
LogP2.718

These properties indicate a relatively stable compound with moderate lipophilicity, which is essential for biological activity and absorption.

This compound exhibits various biological activities through multiple mechanisms:

  • Nucleophilic Substitution : The chloro group is reactive and can undergo nucleophilic substitution reactions, which is crucial for its interaction with biological molecules .
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells. The presence of nitro groups in its structure could enhance its reactivity towards cellular targets .
  • Antimicrobial Properties : Some derivatives of hydrazone compounds have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria, indicating a potential for this compound to exhibit similar effects .

Case Studies and Experimental Data

  • Anticancer Studies : In vitro studies have demonstrated that related hydrazone compounds exhibit cytotoxic effects against several cancer cell lines, including HCT-15 (colon carcinoma). The IC50 values for these compounds suggest that structural modifications can significantly influence their efficacy .
    CompoundCell LineIC50 (µM)
    Ethyl Hydrazone AHCT-15< 10
    Ethyl Hydrazone BA431< 20
    These findings indicate a promising avenue for further exploration of this compound in cancer therapy.
  • Antimicrobial Activity : A study assessed the antibacterial activity of various hydrazone derivatives, revealing that modifications such as nitro substitutions significantly enhance activity against resistant bacterial strains .
  • Pharmaceutical Applications : The compound serves as an intermediate in synthesizing other pharmaceutical agents, including anticoagulants like apixaban. Its role as a reagent in biological assays further underscores its utility in medicinal chemistry .

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